2-Methoxytoluene-alpha,alpha,alpha-d3
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-Methoxytoluene-alpha,alpha,alpha-d3” is C8H7D3O . The compound is slightly soluble in Chloroform and Ethyl Acetate .Physical And Chemical Properties Analysis
“2-Methoxytoluene-alpha,alpha,alpha-d3” is a colorless oily matter . It is slightly soluble in Chloroform and Ethyl Acetate .Scientific Research Applications
Oxidation and Electron Transfer Studies : A study by Baciocchi et al. (1993) investigated the oxidation of α-substituted 4-methoxytoluenes, which relates to the chemical behavior of compounds like 2-Methoxytoluene-alpha,alpha,alpha-d3. They found complex kinetics in these reactions, influenced by electron transfer and radical cation deprotonation steps Baciocchi, Bietti, & Mattioli, 1993.
Proton-transfer Reactions : In another study by the same group, the rates of deprotonation for α-substituted p-methoxytoluene cation radicals were determined. This research is relevant for understanding the chemical behavior of 2-Methoxytoluene-alpha,alpha,alpha-d3 under certain conditions Baciocchi, Giacco, & Elisei, 1993.
Interactions with Biological Systems : Adams and Gacad (1985) explored the 1 alpha-hydroxylation of vitamin D3 sterols by cultured pulmonary alveolar macrophages, highlighting the biochemical interactions of similar compounds in biological systems Adams & Gacad, 1985.
Molecular Structure and Hydrogen Bonding : Zheng et al. (2006) examined the formation and dissociation of hydrogen-bonded solute-solvent complexes involving 2-Methoxyphenol and aromatic solvents like toluene. This study offers insights into the molecular interactions of similar methoxy-substituted compounds Zheng, Kwak, Chen, Asbury, & Fayer, 2006.
Catalysis and Oxidation Processes : Research by Reddy, Kumar, and Ratnam (1999) on the vapor phase partial oxidation of p-methoxytoluene to p-methoxybenzaldehyde over V2O5/CaO–MgO catalysts can provide insights into the catalytic applications of 2-Methoxytoluene-alpha,alpha,alpha-d3 Reddy, Kumar, & Ratnam, 1999.
properties
IUPAC Name |
1-methoxy-2-(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFKRVXLBCAIOZ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxytoluene-alpha,alpha,alpha-d3 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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